molecular formula C15H14O4 B12429481 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one CAS No. 18693-06-6

4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

Cat. No.: B12429481
CAS No.: 18693-06-6
M. Wt: 258.27 g/mol
InChI Key: XLHIYUYCSMZCCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Yangonin can be synthesized through various chemical routes. One common method involves the condensation of coumaroyl-CoA and malonyl-CoA, followed by cyclization and methylation reactions . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods: In an industrial setting, yangonin is often extracted from the kava plant using solvents such as ethanol or methanol. The extraction process involves grinding the kava roots, followed by solvent extraction and purification using techniques like chromatography . The purified yangonin is then isolated and further processed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Yangonin undergoes various chemical reactions, including:

    Oxidation: Yangonin can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can convert yangonin into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the yangonin molecule, potentially enhancing its therapeutic effects.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Yangonin is often compared with other kavalactones, such as:

Yangonin’s unique combination of cannabinoid receptor activation, GABA-A receptor modulation, and monoamine oxidase inhibition sets it apart from other kavalactones, making it a compound of significant interest in scientific research and therapeutic applications.

Biological Activity

4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, also known as 5,6-dihydro-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-2H-pyran-2-one or 5,6,7,8-tetrahydroyangonin, is a compound belonging to the class of kavalactones. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
  • Chemical Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.301 g/mol
  • CAS Registry Number : 49776-58-1
  • Structure : The compound features a pyranone moiety linked to a methoxy-substituted phenyl group.

Pharmacological Effects

Research indicates that compounds within the kavalactone class exhibit various pharmacological activities. The following subsections detail specific biological activities associated with this compound.

1. Antioxidant Activity
Kavalactones have demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In models of neurodegenerative diseases such as Parkinson's and Alzheimer's, it has shown promise in reducing neuronal damage and improving cognitive function .

3. Anti-inflammatory Properties
Kavalactones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity suggests potential applications in treating inflammatory diseases .

4. Anxiolytic and Sedative Effects
Kavalactones are traditionally used for their anxiolytic effects. Research indicates that this compound may exert similar effects, promoting relaxation and reducing anxiety symptoms .

The biological activities of this compound are mediated through various mechanisms:

  • GABAergic Modulation : The compound may enhance GABA receptor activity, leading to sedative and anxiolytic effects.
  • Inhibition of Neuroinflammation : By modulating inflammatory pathways, it may protect neuronal health and function.

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

A study evaluated the neuroprotective effects of kavalactones on dopaminergic neurons in a mouse model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neuronal death and improved motor function compared to control groups .

Case Study 2: Antioxidant Activity in Cellular Models

In vitro studies assessed the antioxidant capacity of the compound using human cell lines exposed to oxidative stress. The findings showed a marked decrease in reactive oxygen species (ROS) levels upon treatment with the compound, suggesting its potential as an antioxidant agent .

Data Table

Biological ActivityObserved EffectReference
AntioxidantScavenging of free radicals
NeuroprotectionReduced neuronal damage
Anti-inflammatoryInhibition of cytokines
AnxiolyticReduced anxiety symptoms

Properties

IUPAC Name

4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIYUYCSMZCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859418
Record name 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18693-06-6
Record name 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18693-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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